molecular formula C23H16N2OS B8729675 N-(6-(1H-indol-5-yl)naphthalen-2-yl)thiophene-3-carboxamide CAS No. 919362-69-9

N-(6-(1H-indol-5-yl)naphthalen-2-yl)thiophene-3-carboxamide

Cat. No.: B8729675
CAS No.: 919362-69-9
M. Wt: 368.5 g/mol
InChI Key: COIRTYOMXFHASH-UHFFFAOYSA-N
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Description

N-(6-(1H-indol-5-yl)naphthalen-2-yl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C23H16N2OS and its molecular weight is 368.5 g/mol. The purity is usually 95%.
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Properties

CAS No.

919362-69-9

Molecular Formula

C23H16N2OS

Molecular Weight

368.5 g/mol

IUPAC Name

N-[6-(1H-indol-5-yl)naphthalen-2-yl]thiophene-3-carboxamide

InChI

InChI=1S/C23H16N2OS/c26-23(20-8-10-27-14-20)25-21-5-3-16-11-15(1-2-18(16)13-21)17-4-6-22-19(12-17)7-9-24-22/h1-14,24H,(H,25,26)

InChI Key

COIRTYOMXFHASH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)NC(=O)C3=CSC=C3)C=C1C4=CC5=C(C=C4)NC=C5

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-bromo-1H-indole (31.4 mg, 0.160 mmol), N-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl)thiophene-3-carboxamide (114 mg, 0.301 mmol), Fibercat palladium catalyst (Johnson-Matthey, 31 mg), and K2CO3 (2 M in water, 0.45 ml, 0.90 mmol) were combined in a microwave reaction vessel and 1,4-dioxane (1.5 ml) was added. The reaction tube was sealed and heated in the microwave (CEM microwave) at 60 Watts and 80 C for 20 minutes. The reaction was cooled to room temperature, diluted with water (5 ml), and extracted with EtOAc (3×10 ml). The organic extracts were combined, dried over sodium sulfate, filtered, concentrated, and purified on silica gel (5:1->4:1->2:1 hexanes/EtOAc) to afford crude product. This crude material was then purified two times via HPLC (10%->95% MeCN/water with 0.1% TFA) afford title compound (12.2 mg, 21%). MS (ESI pos. ion) m/z: 369 (M+H). Calc'd Exact Mass for C23H16N2OS: 368.
Quantity
31.4 mg
Type
reactant
Reaction Step One
Name
N-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl)thiophene-3-carboxamide
Quantity
114 mg
Type
reactant
Reaction Step One
Name
Quantity
0.45 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
31 mg
Type
catalyst
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
21%

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